

# Spectroscopic Profile of RED 500: A Technical Guide

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## Compound of Interest

Compound Name: **RED 500**

Cat. No.: **B050794**

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This technical guide provides a comprehensive overview of the spectroscopic properties of **RED 500**, a fluoran dye utilized in various technological applications. This document details available UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data, outlines general experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

## Compound Identification

- Chemical Name: 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one
- CAS Number: 115392-27-3
- Molecular Formula:  $C_{31}H_{29}NO_3$
- Molecular Weight: 463.57 g/mol

## UV-Visible Spectroscopic Data

The UV-Vis spectrum of **RED 500** is characterized by a strong absorption band in the visible region, which is responsible for its red coloration.

Table 1: UV-Visible Absorption Data for **RED 500**

Parameter	Value	Solvent
$\lambda_{\text{max}}$	523 nm	Not Specified

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

To date, specific, experimentally determined  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **RED 500** (CAS 115392-27-3) are not publicly available in the scientific literature. However, data from a closely related analog, 9-(diethylamino)-spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, provides valuable insight into the expected spectral characteristics. The primary structural difference lies in the substitution at the amino group (diethyl vs. ethyl(3-methylbutyl)).

Of particular diagnostic value in the  $^{13}\text{C}$  NMR spectrum of fluoran dyes is the chemical shift of the spiro carbon. For the diethylamino analog, this has been reported to appear at approximately 162 ppm in its colored, zwitterionic form[1].

For a more comprehensive, albeit estimated, understanding of the NMR profile of the core spiro[benzo[a]xanthene-isobenzofuran] structure, the following data is provided for the unsubstituted parent compound, 3'H-Spiro[dibenzo[c,h]xanthene-7,1'-isobenzofuran]-3'-one[2].

Table 2: Representative  $^1\text{H}$  NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.90	d	8.3	Ar-H
8.14-8.15	m	Ar-H	
8.03	d	8.1	Ar-H
7.85-7.88	m	Ar-H	
7.76-7.80	m	Ar-H	
7.72	d	8.7	Ar-H
7.33-7.35	m	Ar-H	
6.89	d	8.7	Ar-H

Solvent: DMSO-d<sub>6</sub>

Table 3: Representative <sup>13</sup>C NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog

Chemical Shift ( $\delta$ , ppm)	Assignment
169.3	C=O
153.8	Ar-Cq
146.1	Ar-Cq
136.5	Ar-CH
134.4	Ar-Cq
131.1	Ar-CH
128.8	Ar-CH
128.4	Ar-CH
127.9	Ar-CH
125.9	Ar-Cq
125.5	Ar-CH
124.8	Ar-CH
124.1	Ar-CH
123.8	Ar-Cq
122.5	Ar-CH
112.8	Ar-Cq
82.9	Cq (Spiro Carbon)

Solvent: DMSO-d<sub>6</sub>

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a specific compound like **RED 500** are often proprietary. However, the following general methodologies are standard practice in the field and can be adapted for this purpose.

## UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
- Sample Preparation:
  - A stock solution of **RED 500** is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform) in a volumetric flask.
  - Serial dilutions are performed to obtain a series of solutions with concentrations that will yield absorbance values within the linear dynamic range of the instrument (typically 0.1 - 1.0).
- Data Acquisition:
  - The spectrophotometer is calibrated using a blank solution (the pure solvent).
  - The absorbance of each solution is measured over a specific wavelength range (e.g., 300-700 nm).
  - The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.

## NMR Spectroscopy

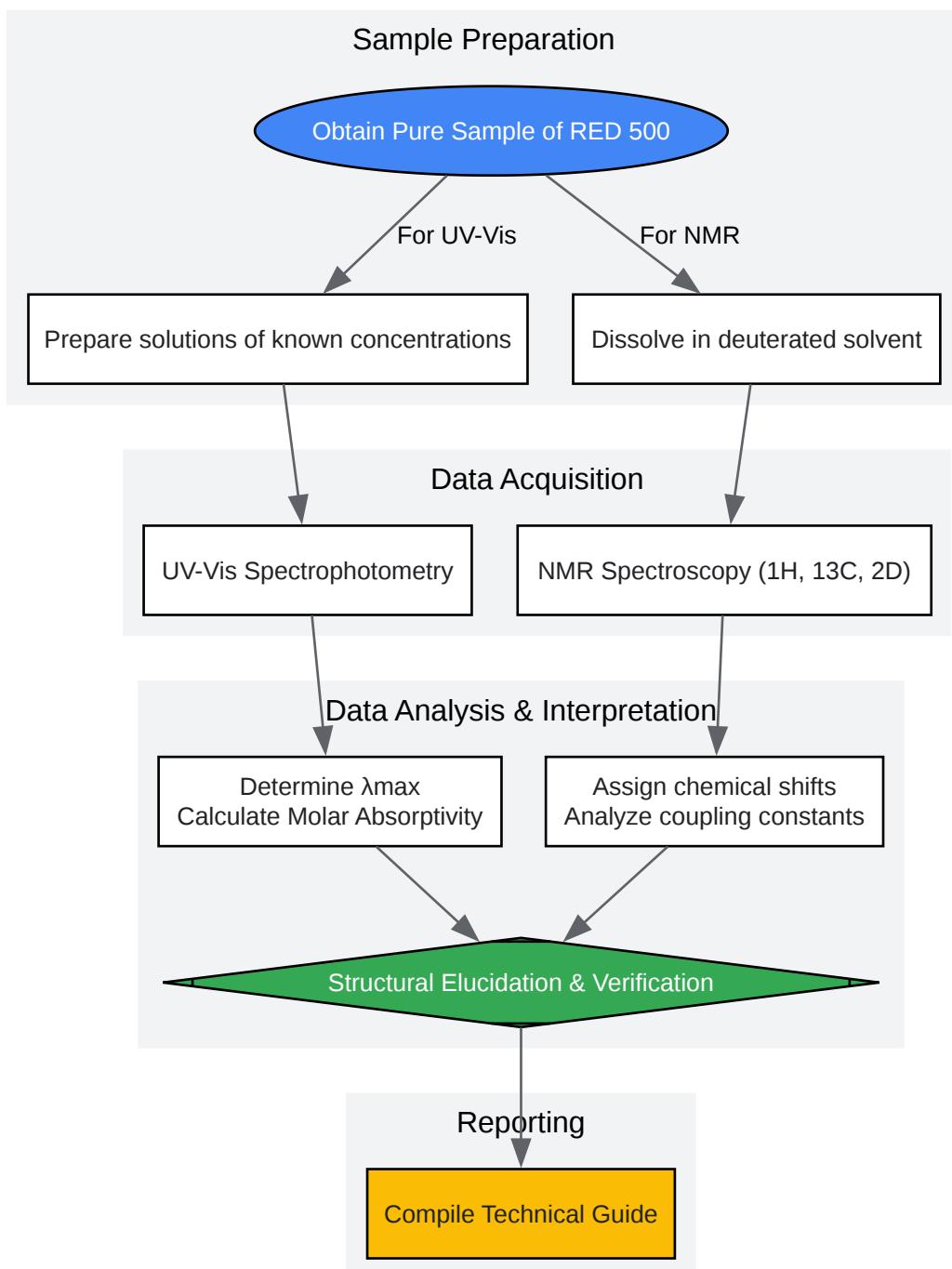
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.
- Sample Preparation:
  - Approximately 5-10 mg of **RED 500** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. The choice of solvent depends on the solubility of the compound and its chemical stability.
  - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration.

- Data Acquisition:

- $^1\text{H}$  NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
- $^{13}\text{C}$  NMR spectra are acquired to identify the chemical shifts of the carbon atoms.
- Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish connectivity and aid in the complete structural assignment.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **RED 500**.



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General workflow for spectroscopic analysis.

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## References

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